molecular formula C15H15NO3 B11857803 Ethyl 6-(phenoxymethyl)picolinate

Ethyl 6-(phenoxymethyl)picolinate

Cat. No.: B11857803
M. Wt: 257.28 g/mol
InChI Key: KLTFFGOLIACRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(phenoxymethyl)picolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group attached to the 6-position of a picolinic acid derivative, with a phenoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(phenoxymethyl)picolinate typically involves the esterification of 6-(phenoxymethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(phenoxymethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-(phenoxymethyl)picolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-(phenoxymethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-(phenoxymethyl)picolinate can be compared with other picolinate derivatives, such as:

    Halauxifen-methyl: Known for its herbicidal activity.

    Florpyrauxifen-benzyl: Another herbicide with a similar structural framework.

Uniqueness: this compound is unique due to its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 6-(phenoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)14-10-6-7-12(16-14)11-19-13-8-4-3-5-9-13/h3-10H,2,11H2,1H3

InChI Key

KLTFFGOLIACRPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.